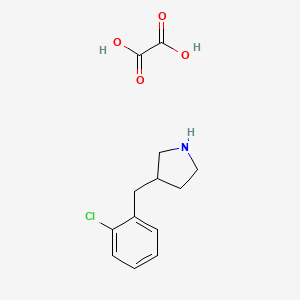
3-(2-Chlorobenzyl)pyrrolidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlorobenzyl)pyrrolidine oxalate, also known as CPBO, is an oxalate ester of the pyrrolidine ring compound. It is a white crystalline solid that has been studied for its various properties, such as its ability to act as a catalyst for organic reactions, as a ligand in coordination chemistry, and as a chelating agent. In addition, CPBO has been studied for its potential applications in the fields of medicine, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Stable Free Radicals in Biomedical Research
- Application : Stable free radicals like sterically shielded nitroxides of the pyrrolidine series are crucial in biophysical and biomedical research, particularly for magnetic resonance spectroscopy and imaging. These radicals demonstrate high stability in biological systems.
- Research Insight : A study by Dobrynin et al. (2021) suggests a new procedure for preparing a reduction-resistant analog of carboxy-Proxyl, which is significant for its stability in biological applications (Dobrynin et al., 2021).
Coordination Polymers and Complexes
- Application : Pyrrolidine derivatives have been used to form coordination polymers and complexes, which are vital in material science and catalysis.
- Research Insight : Ghosh et al. (2004) demonstrated that pyridine derivatives, when reacted with Zn(II) salts, form coordination polymers and metallomacrocycle complexes (Ghosh et al., 2004).
Synthesis of Complex Heterocyclic Compounds
- Application : Pyrrolidine derivatives are key in synthesizing complex heterocyclic compounds, which have applications in drug development and organic synthesis.
- Research Insight : Dong et al. (2008) achieved the highly enantioselective synthesis of 2-oxo and 3-oxo pyrrolidines, which are important in the creation of pharmacologically active compounds (Dong et al., 2008).
Asymmetric Synthesis
- Application : Pyrrolidine derivatives play a role in asymmetric synthesis, which is crucial for creating compounds with specific chirality, important in drug effectiveness and safety.
- Research Insight : Davis et al. (2008) discussed the synthesis of cis- and trans-2,5-disubstituted pyrrolidines from 3-oxo pyrrolidine 2-phosphonates, a process significant in producing chiral molecules (Davis et al., 2008).
Catalysis and Organic Synthesis
- Application : Pyrrolidine derivatives are used in catalysis and organic synthesis, contributing to the development of new synthetic methods and materials.
- Research Insight : A study by Otero-Fraga et al. (2017) introduced a method to synthesize complex poly-heterocyclic pyrrolidines, demonstrating the versatility of these compounds in organic synthesis (Otero-Fraga et al., 2017).
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)methyl]pyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.C2H2O4/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9;3-1(4)2(5)6/h1-4,9,13H,5-8H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBUHHQDOVDBFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=CC=C2Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorobenzyl)pyrrolidine oxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2448500.png)

![(Z)-3-(((4-bromophenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2448507.png)
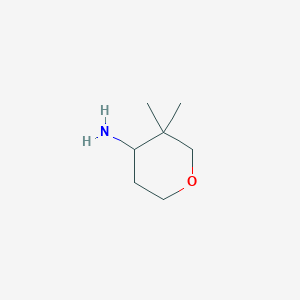
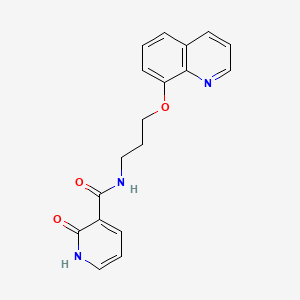
![1-{4-[2-(Methylsulfanyl)phenyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2448512.png)
![2-methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2448513.png)
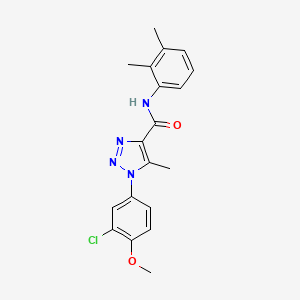
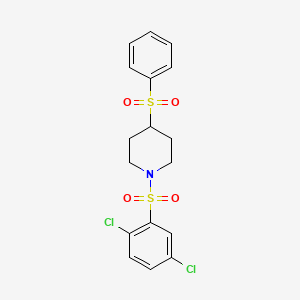

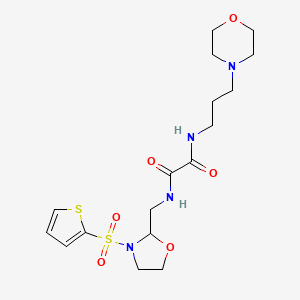
![Methyl 2-{5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate](/img/structure/B2448518.png)

![4-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2448522.png)